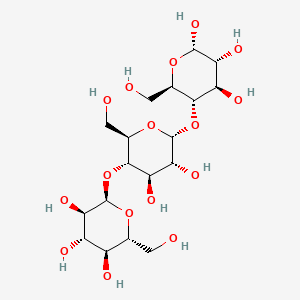![molecular formula C6H8N2S2 B1266346 3-[(2-Cyanoethyl)disulfanyl]propanenitrile CAS No. 42841-31-6](/img/structure/B1266346.png)
3-[(2-Cyanoethyl)disulfanyl]propanenitrile
説明
Synthesis Analysis
The synthesis of compounds related to "3-[(2-Cyanoethyl)disulfanyl]propanenitrile" often involves multi-step reactions that include the introduction of cyano and disulfanyl functionalities. For instance, methods have been developed for synthesizing sulfur-rich organic polysulfanes, which share structural similarities with the target compound, through reactions that yield high product purity and structural specificity (Kustos et al., 1993). These synthesis strategies highlight the versatility and complexity of generating sulfur-containing nitriles.
Molecular Structure Analysis
The molecular structure of compounds akin to "3-[(2-Cyanoethyl)disulfanyl]propanenitrile" has been elucidated through techniques such as X-ray crystallography. For example, the crystal structure of related sulfur-nitrogen compounds reveals intricate details about their molecular geometry, including bond lengths and angles, which are crucial for understanding their reactivity and physical properties (Li et al., 2011).
Chemical Reactions and Properties
"3-[(2-Cyanoethyl)disulfanyl]propanenitrile" and related molecules participate in a variety of chemical reactions, leveraging their functional groups. For instance, the presence of the cyano group allows for reactions typical of nitriles, such as nucleophilic addition, whereas the disulfanyl group can engage in redox reactions and serve as a precursor for further sulfur-based modifications. The synthesis and reactivity of sulfur-nitrogen compounds, such as the formation of cyclic sulfoximines through [3+2] cycloaddition reactions, demonstrate the compound's versatility (Ye et al., 2014).
科学的研究の応用
Synthesis and Characterization
The compound 3-[(2-Cyanoethyl)disulfanyl]propanenitrile and its derivatives have been a focus of research in the field of chemical synthesis and characterization. For instance, the synthesis and characterization of novel extended TTF-type donors with thiophenic units, including 3-{5-[(2-cyanoethyl)thio]-2-(5,6-dihydrothieno[2,3-d][1,3]dithiol-2ylidene-1,3-dithiol-4-yl)thio}propanenitrile, have been explored. These compounds exhibit interesting electrochemical properties, making them potentially useful for various applications (Belo et al., 2007).
Crystallography and Molecular Structure
Crystallographic studies have provided detailed insights into the molecular structure of related compounds. For instance, the title compound, C14H10N2S5 [systematic name; 3-({2-[4-(pyridin-4-yl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}sulfanyl)propanenitrile], has been examined, revealing a coplanar arrangement of non-H atoms and twisted five-membered 1,3-dithiole rings. These structural features might influence the compound's reactivity and interaction with other molecules (Haiyun Li et al., 2011).
Applications in Organic Synthesis
3-[(2-Cyanoethyl)disulfanyl]propanenitrile and its analogs are key synthons in the synthesis of a wide variety of heterocyclic substances, displaying promising antimicrobial activities against various bacteria and yeast. The ability of these compounds to react with different reagents to yield uniquely substituted heterocyclic substances underscores their versatility and potential for developing new therapeutics and other chemical products (Behbehani et al., 2011).
Degradation and Environmental Studies
The degradation of compounds similar to 3-[(2-Cyanoethyl)disulfanyl]propanenitrile has been studied using systems like the Fe(0)/GAC micro-electrolysis system. Understanding the degradation pathways and efficiency of such compounds is crucial for assessing their environmental impact and potential applications in waste management or remediation processes (Lai et al., 2013).
特性
IUPAC Name |
3-(2-cyanoethyldisulfanyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S2/c7-3-1-5-9-10-6-2-4-8/h1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEYGEJOMQFDFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCC#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195532 | |
| Record name | Propionitrile, dithiodi- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Cyanoethyl)disulfanyl]propanenitrile | |
CAS RN |
42841-31-6 | |
| Record name | 3,3′-Dithiobis[propanenitrile] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42841-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propionitrile, dithiodi- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042841316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionitrile, dithiodi- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-Dithiobis(propionitrile) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B1266275.png)







